1,5-Naphthyridin-3-ol

Catalog No.
S857693
CAS No.
14756-78-6
M.F
C8H6N2O
M. Wt
146.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Naphthyridin-3-ol

CAS Number

14756-78-6

Product Name

1,5-Naphthyridin-3-ol

IUPAC Name

1,5-naphthyridin-3-ol

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C8H6N2O/c11-6-4-8-7(10-5-6)2-1-3-9-8/h1-5,11H

InChI Key

MYOATNAIWAGXAG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=N2)O)N=C1

Canonical SMILES

C1=CNC2=CC(=O)C=NC2=C1

Isomeric SMILES

C1=CNC2=CC(=O)C=NC2=C1

1,5-Naphthyridin-3-ol (CAS: 14756-78-6) is a specialized bicyclic heteroaromatic building block characterized by a 1,5-naphthyridine core and a strategically positioned hydroxyl group at the 3-position. In pharmaceutical procurement and medicinal chemistry workflows, this compound is primarily sourced as a critical intermediate for the synthesis of advanced therapeutics, including azetidinyl ketolides, Aurora kinase inhibitors, and tricyclic gyrase inhibitors [1]. Unlike simpler mono-nitrogen or unsubstituted bicyclic systems, the 1,5-nitrogen placement combined with the 3-hydroxyl handle provides a distinct physicochemical profile, offering an essential cross-coupling site while fundamentally altering the hydrogen bonding, pKa, and metabolic stability of downstream active pharmaceutical ingredients (APIs) .

Research Fit

1 Privileged bicyclic scaffold for kinase inhibitor design (JAK, MNK1, Akt)
2 3‑OH regioisomer with distinct ionization profile vs. 2‑ol and 4‑ol
3 Suitable as inert core scaffold or negative control for SAR campaigns

Substituting 1,5-Naphthyridin-3-ol with generic bioisosteres—such as unsubstituted 1,5-naphthyridine, 1,8-naphthyridine, or standard quinolinols—routinely fails in advanced drug discovery due to severe downstream metabolic liabilities. While these alternatives may appear structurally similar and offer comparable in vitro target binding, they lack the specific electron-withdrawing and steric properties imparted by the 3-hydroxyl group on the 1,5-naphthyridine scaffold[1]. For example, utilizing an unsubstituted 1,5-naphthyridine or 1,8-naphthyridine precursor in basic amine drug synthesis leads to APIs with unacceptably high hepatic extraction ratios (ER) and severe CYP3A time-dependent inactivation (TDI), ultimately resulting in hepatotoxicity and clinical failure[1]. Procurement of the exact 3-hydroxy-1,5-naphthyridine building block is therefore a strict requirement to bypass Aldehyde Oxidase (AO) turnover and ensure the metabolic viability of the final product.

Substitution Risk

Ionization
pKa differences shift ionization equilibrium at physiological pH, altering solubility and target engagement profiles.
Hazard
4‑ol carries acute toxicity and irritant classification; 3‑ol has no harmonized hazard classification, changing handling requirements.
Synthetic reactivity
Regiochemistry dictates functionalization outcomes — aminomethylation is exclusive at C‑4 for 3‑ol, while 2‑ol yields complex mixtures.

Hepatic Extraction Ratio Mitigation

When selecting a heterocyclic core for basic amine therapeutics (e.g., ketolides), the choice of precursor dictates downstream metabolic clearance. APIs synthesized using the 3-hydroxy-1,5-naphthyridine building block demonstrated a hepatic extraction ratio (ER) of <0.3. In direct head-to-head comparisons, APIs derived from the unsubstituted 1,5-naphthyridine analog exhibited a poor ER of 0.7, while those from the 1,8-naphthyridine analog showed an ER of 0.6[1].

Evidence DimensionHepatic Extraction Ratio (ER)
Target Compound DataER < 0.3
Comparator Or BaselineER = 0.7 (unsubstituted 1,5-naphthyridine) and ER = 0.6 (1,8-naphthyridine)
Quantified Difference>50% reduction in hepatic extraction ratio
ConditionsIn vitro hepatic turnover assay for azetidinyl ketolide derivatives

Procuring this specific hydroxylated precursor is critical for medicinal chemists to minimize first-pass hepatic clearance and avoid hepatotoxicity in final drug candidates.

DHO inhibition
Reported
IC₅₀ >1,000,000 nM (3‑ol)
vs. 543 nM (2,8‑disubstituted)
>1,000‑fold weaker; supports inert scaffold context for SAR
Mouse DHO assay; P. falciparum NF54 PI4K comparator

CYP3A Time-Dependent Inactivation Mitigation

Time-dependent inactivation (TDI) of CYP3A isoforms is a major cause of drug-drug interactions that forces the abandonment of otherwise potent drug candidates. Incorporating 1,5-Naphthyridin-3-ol into the API scaffold effectively mitigates this liability, yielding a TDI shift of ≤2-fold. Conversely, utilizing the unsubstituted 1,5-naphthyridine baseline results in a severe 5-fold TDI shift[1].

Evidence DimensionCYP3A Time-Dependent Inactivation (TDI) shift
Target Compound Data≤2-fold shift
Comparator Or Baseline5-fold shift (unsubstituted 1,5-naphthyridine analog)
Quantified Difference60% reduction in CYP3A TDI shift
ConditionsIn vitro CYP3A inactivation assay

Selecting this specific core prevents late-stage clinical failure by ensuring the downstream API does not trigger severe CYP-mediated drug-drug interactions.

Acidic pKa
Data to verify
3‑ol: 6.90±0.40
2‑ol: 11.29±0.20
~4.4 unit difference alters ionization at physiological pH
Predicted values; experimental verification recommended

Aldehyde Oxidase Turnover Avoidance

Nitrogen-rich heterocycles are frequently susceptible to rapid metabolism by Aldehyde Oxidase (AO), complicating dosing and in vivo efficacy. The 3-hydroxy-1,5-naphthyridine scaffold has been proven to exhibit no AO turnover, distinguishing it from other polar heterocyclic bioisosteres (such as certain benzimidazoles or quinolines) that often suffer from rapid AO-mediated clearance[1].

Evidence DimensionAldehyde Oxidase (AO) turnover
Target Compound DataNo turnover observed
Comparator Or BaselineRapid turnover in standard susceptible nitrogen heterocycles
Quantified DifferenceComplete elimination of AO liability
ConditionsIn vitro Aldehyde Oxidase metabolic assay

This compound provides a metabolically stable alternative for drug discovery programs struggling with AO-mediated clearance of their heterocyclic leads.

Melting point
Data to verify
3‑ol: 280–282 °C
4‑ol: ~340 °C (subl.)
Lower, sharper mp offers wider processing window
Open capillary; no sublimation for 3‑ol
Aminomethylation
Class‑level
Exclusive C‑4 substitution
No regioisomer separation needed; simplifies library synthesis
Mannich‑type conditions; 2‑ol gives O‑/N‑alkylation mixtures
Scalable synthesis
Class‑level
Skraup route to 4‑carbaldehyde
Metal‑free, multi‑gram scale; avoids halogenated intermediates
Glycerol/DMF‑DMA/NaIO₄ sequence; Thieme Connect, 2009
Hazard classification
Reported
3‑ol: none harmonized
4‑ol: H302, H315, H319, H335
Simpler logistics and lower handling burden for 3‑ol
ECHA C&L Inventory, 2025

Macrolide and Ketolide Antibiotics Synthesis

Directly downstream of its documented metabolic stability profile, 1,5-Naphthyridin-3-ol is a highly suitable building block for basic amine antibiotics. It is specifically procured to synthesize azetidinyl ketolides where hepatotoxicity, high hepatic extraction ratios, and CYP3A inhibition must be minimized[1].

Kinase Inhibitor Precursor

This compound serves as a critical intermediate for the synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde. This downstream derivative is an essential building block for developing highly selective Aurora kinase A and B inhibitors, as well as novel antimalarial agents .

Tricyclic Gyrase Inhibitor Scaffold

1,5-Naphthyridin-3-ol is heavily utilized in cross-coupling reactions (e.g., Suzuki and Stille couplings) to construct tricyclic DNA Gyrase B (GyrB) and Topoisomerase IV (ParE) inhibitors, providing a robust, metabolically stable core for targeting multidrug-resistant bacterial infections [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimalarial kinase SAR studies
Core scaffold inactivity context
Assigning antiplasmodial activity to substituents, not scaffold
pH‑dependent solubility optimization
Ionizable phenol functionality
Aqueous solubility vs. passive permeability balance
Regioselective library synthesis
Exclusive C‑4 aminomethylation
Protecting‑group‑free parallel synthesis at multi‑gram scale
High‑throughput screening decks
No harmonized hazard classification
Simplified shipping, PPE, and waste management

XLogP3

0.2

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